Bienvenue dans la boutique en ligne BenchChem!

Spectramide

D2 receptor binding affinity radioligand saturation analysis striatal membrane homogenate

Spectramide (also designated IMB or N-IMB; CAS 125141-02-8) is a synthetic substituted benzamide that functions as a potent, highly selective antagonist at the dopamine D2 receptor. Its IUPAC name is 5-chloro-N-[2-[(4-iodophenyl)methyl-methylamino]ethyl]-2-methoxy-4-(methylamino)benzamide, with molecular formula C19H23ClIN3O2 and molecular weight 487.76 g/mol.

Molecular Formula C19H23ClIN3O2
Molecular Weight 487.8 g/mol
CAS No. 125141-02-8
Cat. No. B055040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpectramide
CAS125141-02-8
SynonymsN-(2-(N'-4-iodobenzyl-N'-methyl)aminoethyl)-5-chloro-2-methoxy-4-(methylamino)benzamide
N-IMB
spectramide
Molecular FormulaC19H23ClIN3O2
Molecular Weight487.8 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C(=C1)OC)C(=O)NCCN(C)CC2=CC=C(C=C2)I)Cl
InChIInChI=1S/C19H23ClIN3O2/c1-22-17-11-18(26-3)15(10-16(17)20)19(25)23-8-9-24(2)12-13-4-6-14(21)7-5-13/h4-7,10-11,22H,8-9,12H2,1-3H3,(H,23,25)
InChIKeySSXZAENYAVXXOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spectramide (CAS 125141-02-8): Sub-Nanomolar Dopamine D2 Receptor Antagonist for PET and SPECT Neuroreceptor Imaging


Spectramide (also designated IMB or N-IMB; CAS 125141-02-8) is a synthetic substituted benzamide that functions as a potent, highly selective antagonist at the dopamine D2 receptor. Its IUPAC name is 5-chloro-N-[2-[(4-iodophenyl)methyl-methylamino]ethyl]-2-methoxy-4-(methylamino)benzamide, with molecular formula C19H23ClIN3O2 and molecular weight 487.76 g/mol . Originally developed at Johns Hopkins University, Spectramide was designed as a dual-purpose radioligand capable of being labeled with either carbon-11 for positron emission tomography (PET) or iodine-125/123 for single-photon emission computed tomography (SPECT), enabling direct cross-modality comparison of D2 receptor imaging . The compound exhibits picomolar binding affinity (Kd = 25 pM) at rat striatal D2 receptors and demonstrates approximately 10,000- to 14,000-fold selectivity over the D1 receptor subtype .

Why Spectramide Cannot Be Interchanged with Raclopride, IBZM, or Eticlopride in D2 Receptor Studies


Substituted benzamide D2 antagonists share a common pharmacophore but exhibit critical differences in affinity, selectivity, isotopic labeling versatility, and susceptibility to endogenous dopamine competition that preclude simple interchange. The in-vitro selectivity of substituted benzamide drugs for brain neurotransmitter receptors varies by orders of magnitude across compounds, with some showing only 10⁻⁷–10⁻⁶ M potency at D2 while others achieve picomolar affinity . Spectramide occupies a distinct position within this class: its 4-iodobenzyl substitution on the N-methylaminoethyl side chain confers both ultra-high D2 affinity and the unique capacity for dual carbon-11 / iodine-125 radiolabeling — a property not shared by raclopride (carbon-11 only), IBZM (iodine-123 only), or eticlopride (tritium only for in vitro use) . Furthermore, in vivo evidence demonstrates that Spectramide (IMB) is less susceptible to displacement by endogenous dopamine than raclopride, a differential that directly impacts the interpretation of PET and SPECT neuroimaging data . These non-interchangeable properties mandate compound-specific procurement for defined experimental contexts.

Spectramide (CAS 125141-02-8): Quantitative Differentiation Evidence Versus Closest D2 Radioligand Comparators


D2 Receptor Binding Affinity: Spectramide Kd 25 pM Versus IBZM Kd 280 pM and Raclopride Ki 1,800 pM

In rat striatal membrane homogenates, Spectramide exhibits a dissociation constant (Kd) of 25 pM determined by saturation analysis, which is approximately 11-fold higher affinity than the clinically established SPECT radioligand IBZM (Kd = 280 pM) and approximately 72-fold higher affinity than the PET gold-standard radioligand raclopride (Ki = 1,800 pM) when comparing directly measured affinity constants . The corresponding Bmax for Spectramide was 20 pmol/g tissue, confirming saturable binding to a defined receptor population . An independent PDSP Ki database entry reports Spectramide Ki = 0.130 nM (130 pM) at rat D2, consistent with the sub-nanomolar affinity profile .

D2 receptor binding affinity radioligand saturation analysis striatal membrane homogenate substituted benzamide pharmacology

D2/D1 Selectivity Ratio: Spectramide ~10,000–14,000-Fold Versus Raclopride ~10,000-Fold and Eticlopride >100,000-Fold

Spectramide demonstrates a D2/D1 selectivity ratio of approximately 10,000–14,000-fold based on PDSP Ki database values: pKi at rat D2 receptor = 9.67–9.89 (Ki ~0.13–0.21 nM) versus pKi at rat D1 receptor = 5.73 (Ki ~1,860 nM) . This selectivity ratio is comparable to raclopride (D2 Ki = 1.8 nM vs D1 Ki = 18,000 nM; ratio ~10,000) but substantially lower than eticlopride (D2 Ki = 0.09 nM vs D1 Ki >10,000 nM; ratio >100,000) . The original characterization study confirmed that Spectramide did not interact potently with the D1 or dopamine-uptake site, and drugs acting at other receptor systems (serotonergic, adrenergic) were weak competitors of [125I]-Spectramide binding .

D2/D1 selectivity dopamine receptor subtype selectivity off-target binding PDSP Ki database

Reduced Susceptibility to Endogenous Dopamine Competition In Vivo: IMB Directly Compared with Raclopride

In a direct within-study comparison using mice, [125I]IMB (Spectramide) demonstrated reduced susceptibility to endogenous dopamine competition for D2 receptor binding in vivo compared with raclopride. Following amphetamine and reserpine pretreatment paradigms — which respectively elevate and deplete synaptic dopamine levels — [125I]IMB binding was less displaced than [11C]raclopride binding, as reported by Wong et al. (1992) in Synapse . This finding is explicitly stated: 'Mouse [125I]IMB studies with amphetamine and reserpine pretreatment suggested that IMB may be less susceptible to endogenous dopamine competition for D2 receptor binding in vivo as compared to raclopride.' Preliminary baboon studies confirmed haloperidol competition for IMB binding sites, validating the D2-specific nature of the in vivo signal .

endogenous dopamine competition in vivo D2 receptor binding amphetamine challenge reserpine pretreatment PET SPECT neuroimaging artifact

Dual-Isotope Radiolabeling Capability: 11C for PET and 125I/123I for SPECT — A Unique Cross-Modality Feature Among D2 Benzamide Radioligands

Spectramide (IMB) is distinguished from all other D2 benzamide radioligands by its validated dual-isotope radiolabeling capability: it can be synthesized as [11C]IMB for positron emission tomography (PET) and as [125I]IMB or [123I]IMB for single-photon emission computed tomography (SPECT) . Isolated radiochemical yields of 12–20% for [11C]IMB (synthesis time ~24 min) and 35–50% for [125I]IMB (synthesis time 130–150 min) were achieved at high specific activities . The authors explicitly note that '[11C]IMB and [123I]IMB may prove suitable for a direct comparison of PET and SPECT in the localization and quantification of neuroreceptors' . By contrast, raclopride is labeled only with 11C for PET, and IBZM only with 123I/125I for SPECT . This dual-isotope property is a direct consequence of Spectramide's unique chemical structure, which contains both an N-methyl group amenable to 11C-methylation and a 4-iodobenzyl moiety enabling radioiodination via isotope exchange or electrophilic substitution.

dual-isotope radiolabeling PET SPECT cross-validation carbon-11 iodine-125 radiopharmaceutical synthesis

Structural Differentiation: 4-Iodobenzyl-N-Methylaminoethyl Side Chain Versus Salicylamide and Pyrrolidinylmethyl Benzamide Scaffolds

Spectramide possesses a unique structural architecture among high-affinity D2 benzamide radioligands, featuring a 5-chloro-2-methoxy-4-(methylamino)benzamide core linked via an N-methylaminoethyl spacer to a 4-iodobenzyl group . This differs fundamentally from: raclopride, which is a salicylamide (2,6-dimethoxybenzamide) with a pyrrolidinylmethyl side chain lacking any iodine atom; IBZM, which is a 2-hydroxy-6-methoxybenzamide with an N-(1-ethyl-2-pyrrolidinyl)methyl side chain and iodine at the 3-position of the benzamide ring; and epidepride, which is a 2,3-dimethoxybenzamide with iodine at the 5-position and an N-(1-ethyl-2-pyrrolidinyl)methyl side chain . The 4-iodobenzyl moiety of Spectramide serves a dual purpose: it provides the site for radioiodination (125I/123I) while simultaneously contributing to the picomolar D2 affinity through hydrophobic interactions within the receptor binding pocket. This structural placement of iodine on a distal benzyl substituent — rather than on the benzamide aromatic ring as in IBZM and epidepride — is associated with the observed reduced susceptibility to endogenous dopamine competition, as the binding mode may be less sensitive to conformational changes induced by dopamine binding .

benzamide structure-activity relationship 4-iodobenzyl substitution N-methylaminoethyl linker D2 antagonist pharmacophore radioligand design

Spectramide (CAS 125141-02-8): Evidence-Backed Application Scenarios for Procurement Decision-Making


Cross-Modality PET-SPECT D2 Receptor Quantification and Multicenter Neuroimaging Studies

Spectramide is the only D2 benzamide radioligand validated for both 11C-PET and 125I/123I-SPECT imaging, with demonstrated radiochemical yields of 12–20% for [11C]IMB and 35–50% for [125I]IMB . This enables direct cross-modality comparison of D2 receptor quantification within the same compound identity, eliminating ligand-dependent variability that confounds multi-site trials using different radiotracers (e.g., [11C]raclopride-PET at one site and [123I]IBZM-SPECT at another). The comparable brain distribution of [11C]IMB and [125I]IMB in mice confirms that both labeling methods produce pharmacokinetically equivalent imaging agents . Imaging centers with either cyclotron-based PET infrastructure or generator-based SPECT capability can adopt the same ligand, streamlining procurement and enabling pooled data analysis.

Neuropsychiatric D2 Receptor Occupancy Studies Requiring Minimized Endogenous Dopamine Interference

For studies measuring antipsychotic drug D2 receptor occupancy — where endogenous dopamine fluctuations are a recognized confound — Spectramide offers a demonstrated advantage. Direct comparative evidence shows that [125I]IMB is less susceptible to endogenous dopamine competition in vivo than [11C]raclopride, as demonstrated by amphetamine and reserpine challenge experiments in mice . This property is particularly valuable when assessing D2 occupancy in diseases characterized by dysregulated dopamine release (schizophrenia, Parkinson's disease, substance use disorders) and when evaluating dopaminergic drugs whose mechanism involves altering synaptic dopamine concentrations. The picomolar affinity (Kd = 25 pM) further supports occupancy measurements at low receptor densities, including extrastriatal regions .

In Vitro D2 Receptor Autoradiography and Binding Assays Requiring Sub-Nanomolar Affinity with Defined Selectivity Profile

Spectramide's combination of picomolar D2 affinity (Kd = 25 pM; Ki = 0.130 nM) and high D2/D1 selectivity (~10,000–14,000-fold) makes it suitable as a radioligand for in vitro receptor autoradiography and homogenate binding assays where clear discrimination between D2 and D1 receptor populations is essential . The PDSP Ki database confirms pKi values of 9.67–9.89 at D2 and 5.73 at D1, providing a well-characterized selectivity benchmark that exceeds IBZM (Kd = 0.28 nM, lower absolute affinity) and matches raclopride in selectivity ratio while providing 14-fold higher absolute affinity . The compound's reversibility of binding, confirmed by kinetic experiments, allows for conventional saturation and competition experimental designs .

Radiopharmaceutical Development and Novel D2 Tracer Validation Using a Dual-Isotope Reference Standard

In radiopharmaceutical development programs aimed at validating new D2 receptor imaging agents, Spectramide serves as a unique dual-isotope reference standard. Its successful radiolabeling with both 11C (via [11C]iodomethane alkylation) and 125I (via 4-iodobenzyl bromide alkylation) demonstrates a versatile synthetic platform that can inform the design of next-generation dual-purpose radioligands . The relatively high radiochemical yield for [125I]IMB (35–50%) and moderate yield for [11C]IMB (12–20%) provide benchmark values for evaluating new synthetic methods. Furthermore, the availability of both labeled forms enables head-to-head comparison of PET and SPECT quantification methods using an identical chemical entity, addressing a fundamental challenge in nuclear medicine standardization .

Quote Request

Request a Quote for Spectramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.